molecular formula C6H13NOS B2854689 2-(Tert-butoxy)ethanethioamide CAS No. 1039316-23-8

2-(Tert-butoxy)ethanethioamide

Cat. No.: B2854689
CAS No.: 1039316-23-8
M. Wt: 147.24
InChI Key: ZIHGQRNPSPOKKI-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethanethioamide is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . It is characterized by the presence of a tert-butoxy group attached to an ethanethioamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)ethanethioamide typically involves the reaction of tert-butyl alcohol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments made to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(Tert-butoxy)ethanethioamide is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Tert-butoxy)ethanethioamide include:

  • 2-(Tert-butoxy)ethanol
  • 2-(Tert-butoxy)ethanamine
  • 2-(Tert-butoxy)ethanethioacetate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the tert-butoxy group and the ethanethioamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-6(2,3)8-4-5(7)9/h4H2,1-3H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHGQRNPSPOKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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